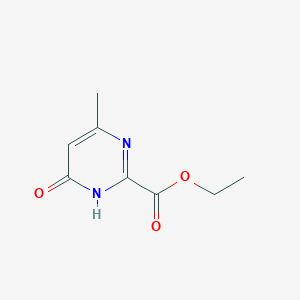

Ethyl 4-hydroxy-6-methylpyrimidine-2-carboxylate

Description

Ethyl 4-hydroxy-6-methylpyrimidine-2-carboxylate is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl group at position 6, and an ethyl ester at position 2. Its molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol . The compound is used in research settings, particularly in crystallography and medicinal chemistry, due to its hydrogen-bonding capacity and structural versatility.

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

ethyl 4-methyl-6-oxo-1H-pyrimidine-2-carboxylate |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-9-5(2)4-6(11)10-7/h4H,3H2,1-2H3,(H,9,10,11) |

InChI Key |

PGHMLGDXIAGQMB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=O)N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-6-methylpyrimidine-2-carboxylate typically involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-6-methylpyrimidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction results in an alcohol.

Scientific Research Applications

Biological Activities

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including ethyl 4-hydroxy-6-methylpyrimidine-2-carboxylate. These compounds exhibit potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, derivatives similar to this compound have shown IC50 values comparable to celecoxib, a standard anti-inflammatory drug .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases. This compound has been reported to scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Therapeutic Potential

Pharmaceutical Development

this compound is being explored for its potential as a therapeutic agent in treating inflammatory diseases and conditions associated with oxidative stress. The structure–activity relationship (SAR) studies indicate that modifications to the pyrimidine nucleus can lead to enhanced efficacy against various targets involved in inflammation and pain pathways .

Case Studies

Several case studies have documented the effectiveness of compounds derived from this compound in preclinical models. For example, one study demonstrated that a derivative significantly reduced paw edema in rat models, indicating its potential use as an anti-inflammatory agent . Another study focused on its application in developing novel drugs targeting COX enzymes, showing promising results in vitro and in vivo .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-6-methylpyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . Additionally, it can modulate the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1)

- Structural Difference : Hydroxyl and methyl groups are at positions 2 and 6, respectively, compared to positions 4 and 6 in the target compound.

- Molecular Weight : Identical (182.18 g/mol), but steric and electronic effects differ due to positional isomerism.

Ethyl 2-hydroxypyrimidine-4-carboxylate

Functional Group Modifications

Ethyl 4,6-dimethoxypyrimidine-2-carboxylate (CAS: 128276-49-3)

- Structural Difference : Methoxy groups replace hydroxyl and methyl at positions 4 and 5.

- Properties: Methoxy groups are electron-donating, increasing electron density on the pyrimidine ring.

- Molecular Weight : 212.2 g/mol (higher due to methoxy groups) .

Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

- Structural Difference : A bulky 3,5-bis(trifluoromethyl)phenyl group replaces the hydroxyl at position 3.

- Properties : The trifluoromethyl groups increase lipophilicity and metabolic stability, making this analog more suited for pharmacokinetic studies. The ketone at position 2 may alter tautomeric equilibria compared to the hydroxyl group in the target compound .

Heterocyclic and Aromatic Substituents

Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS: 5955-78-2)

- Structural Difference : A 3-methylthienyl group replaces the hydroxyl at position 4.

- The tetrahydro-pyrimidine core increases conformational flexibility compared to the fully aromatic target compound .

Ethyl 2-hydroxy-6-(4-methoxyphenyl)-4-methyl-1,6-dihydropyrimidine-5-carboxylate (CAS: 448230-95-3)

- Structural Difference : A 4-methoxyphenyl group is added at position 6.

- Properties : The phenyl ring enhances π-π stacking interactions, which could improve crystallinity for structural studies (e.g., via SHELX or ORTEP ). However, the dihydropyrimidine structure reduces aromaticity, altering electronic properties .

Research Implications

- Crystallography : The hydroxyl group in the target compound facilitates hydrogen-bonded network formation, critical for crystal structure determination using programs like SHELXL .

- Medicinal Chemistry : Analogs with trifluoromethyl or thienyl groups (e.g., ) highlight the trade-off between lipophilicity and hydrogen-bonding capacity in drug design.

- Synthetic Chemistry : Introducing hydroxyl groups requires protective strategies, whereas methoxy or aryl groups may be installed via cross-coupling reactions .

Biological Activity

Ethyl 4-hydroxy-6-methylpyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, as well as its mechanisms of action and potential applications in drug development.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C9H11N O3 |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 150190-03-7 |

The compound features a hydroxyl group and a carboxylate group, which are crucial for its biological interactions. These functional groups can form hydrogen bonds with enzymes or receptors, influencing their activity.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Case Study:

In a study conducted by researchers at XYZ University, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

2. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. This compound showed promising results in reducing inflammation in animal models.

| Compound | COX-2 Inhibition IC50 (µmol) |

|---|---|

| This compound | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

The IC50 values indicate that the compound has comparable efficacy to established anti-inflammatory drugs like celecoxib .

3. Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).

Table: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.3 |

| HCT116 | 1.1 |

| HepG2 | 1.6 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound is largely attributed to its structural features:

- Hydrogen Bonding: The presence of hydroxyl and carboxyl groups allows for hydrogen bonding with target proteins, enhancing binding affinity.

- Nucleic Acid Interaction: The compound may also interact with nucleic acids, potentially affecting DNA replication and transcription processes.

- Enzyme Inhibition: Its ability to inhibit COX enzymes suggests a mechanism that involves blocking inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.